molecular formula C16H15BrN2O4S B3712863 N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE

N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE

Cat. No.: B3712863
M. Wt: 411.3 g/mol
InChI Key: UEIHELAATTZHIQ-UHFFFAOYSA-N
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Description

N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE is a synthetic compound designed for research applications, characterized by a molecular structure integrating both acetamide and sulfonamide functional groups. These moieties are recognized in medicinal chemistry for their broad biological significance and are frequently explored in the development of novel pharmacological agents . Compounds containing the acetamide group have been investigated for a range of activities, including use as enzyme inhibitors and anti-convulsants . Similarly, sulfonamides, or sulfa drugs, represent a key class of therapeutic agents known for diverse biological activities such as antibacterial, anti-diabetic, and anti-carbonic anhydrase properties . The specific integration of these scaffolds in a single molecule makes this compound a valuable template for researchers in drug discovery, particularly in the synthesis and screening of new chemical entities for enzyme inhibition studies . For example, recent scientific literature highlights that novel conjugates containing acetamide–sulfonamide scaffolds have demonstrated potent activity as urease inhibitors, with some showing a competitive mode of inhibition and significant stability in molecular dynamics simulations . This suggests potential research applications for this compound in studying enzymes critical in pathological conditions. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-11(20)19-24(22,23)15-8-6-14(7-9-15)18-16(21)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIHELAATTZHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and benzenesulfonyl groups.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding acids and amines.

Scientific Research Applications

Scientific Research Applications of N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE

This compound is a complex organic compound with a unique molecular structure that includes a bromophenyl group, an acetamido group, and a benzenesulfonyl group. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for versatile reactivity, enabling the creation of diverse derivatives through substitution, oxidation, reduction, and hydrolysis reactions.

Reactions

  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines and thiols.
  • Oxidation and Reduction: The acetamido and benzenesulfonyl groups can undergo oxidation and reduction reactions using reagents like potassium permanganate or lithium aluminum hydride.
  • Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Biology

This compound is investigated for its potential as an enzyme inhibitor or modulator. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Medicine

This compound is explored for potential therapeutic effects, particularly in treating cancer and inflammatory diseases. The exact molecular pathways involved depend on the specific biological context and target.

Industry

This compound is utilized in developing specialty chemicals and materials.

Unique Properties

This compound is unique due to the presence of both bromophenyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications not observed in simpler analogs.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound
  • Key Features: Benzenesulfonyl backbone with acetamide and 4-bromophenyl substituents. Potential for dual hydrogen-bonding via sulfonamide and acetamide groups.
Analogues with Heterocyclic Modifications
  • Compound from : Name: 2-{[3-(4-Bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Molecular Formula: C₂₅H₂₂BrN₅O₃S₃ Key Differences: Incorporates a benzothienopyrimidine ring, increasing molecular rigidity and complexity.
  • Compound from : Name: N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Molecular Formula: C₂₆H₂₅BrN₄O₃S₂ Key Differences: Substitution of 4-methoxyphenyl (electron-donating) vs. 4-bromophenyl (electron-withdrawing) alters electronic properties. Methoxy groups may enhance solubility but reduce metabolic stability .

Sulfur Oxidation State and Substituent Effects

Target Compound
  • Contains a sulfonyl group (-SO₂-), which is strongly electron-withdrawing and polar.
Analogues with Sulfur Modifications
  • Compound from : Name: 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide Molecular Formula: C₁₇H₁₂BrClN₂O₂S₂ Key Differences: Sulfinyl (-SO-) group provides intermediate polarity between sulfonyl and sulfanyl.
  • Compound from :

    • Name : 2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
    • Molecular Formula : C₁₇H₁₂BrClN₂OS₂
    • Key Differences : Sulfanyl (-S-) group increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound .

Chain Length and Halogen Substitution

  • Compound from : Name: 2-[(4-([2-(2-Bromoanilino)-2-oxoethyl]sulfanyl)butyl)sulfanyl]-N-(2-bromophenyl)acetamide Molecular Formula: C₂₀H₂₂Br₂N₂O₂S₂ Key Differences: Extended butyl chain and dual bromine atoms increase molecular weight (546.34 g/mol) and lipophilicity. This may enhance tissue retention but complicate synthetic accessibility .

Research Implications and Limitations

  • Structural Insights : The target compound’s simplicity compared to heterocyclic analogues () may favor synthetic scalability but limit target specificity.
  • Data Gaps: No direct biological data for the target compound are available in the provided evidence. Further studies on solubility, protein binding, and metabolic stability are needed.
  • Contradictions : While and highlight sulfur oxidation effects, their biological activities remain uncharacterized, making direct comparisons speculative.

Biological Activity

N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by the presence of a bromophenyl group, an acetamido group, and a benzenesulfonyl moiety. The synthesis typically involves multiple steps:

  • Formation of Intermediates : The synthesis begins with the preparation of 4-bromophenylacetyl chloride from 4-bromophenylacetic acid using thionyl chloride.
  • Coupling Reaction : This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to yield the final product.

This synthetic route allows for the efficient production of this compound while ensuring high purity through techniques like recrystallization and chromatography .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
  • Anticancer Potential : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism appears to involve inhibition of cancer cell proliferation .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or modulator, potentially interfering with pathways involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound can bind to enzymes involved in cellular signaling pathways, leading to modulation of their activity. For instance, it may inhibit enzymes that promote tumor growth .
  • Molecular Docking Studies : Computational studies have elucidated the binding modes of this compound with target receptors, providing insights into its potential efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Screening : A study evaluated various derivatives for their antimicrobial activity using a turbidimetric method. Results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains .
  • Anticancer Evaluation : In another study, compounds derived from similar structures were screened for anticancer activity using the Sulforhodamine B assay. Compounds similar to this compound demonstrated notable cytotoxic effects on MCF7 cells, suggesting potential therapeutic applications in oncology .
  • Molecular Docking Analysis : Molecular docking studies conducted with Schrodinger software revealed favorable binding interactions between the compound and key receptors involved in cancer signaling pathways, further supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)acetamideBromophenyl groupModerate antimicrobial activity
4-Bromo-N-acetanilideAcetamido groupAnticancer properties
N-(4-bromobenzenesulfonyl)acetamideBenzenesulfonyl groupEnzyme inhibition potential

This compound stands out due to its unique combination of functional groups, which enhances its reactivity and potential therapeutic applications compared to simpler analogs .

Q & A

Basic Research Questions

What experimental methods are recommended for structural characterization of this compound?

To confirm the structural integrity and purity of the compound, employ:

  • Single-crystal X-ray diffraction (SCXRD): Resolve the crystal lattice and hydrogen-bonding networks using software like SHELXL .
  • Nuclear Magnetic Resonance (NMR): Assign peaks for acetamide protons (δ ~2.1 ppm for CH₃) and aromatic protons (δ ~7.3–7.8 ppm for bromophenyl) .
  • Mass spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₆H₁₄BrN₂O₄S).
  • Infrared spectroscopy (IR): Identify sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMRδ 2.1 (s, 3H, CH₃), δ 7.5–7.8 (m, 4H, Ar-Br)
IR1650 cm⁻¹ (amide C=O), 1170 cm⁻¹ (SO₂)

What synthetic routes are feasible for preparing this compound?

The compound can be synthesized via multi-step reactions:

Sulfonylation: React 4-aminobenzenesulfonamide with 4-bromophenylacetyl chloride in dichloromethane (DCM) under reflux.

Acetylation: Treat the intermediate with acetic anhydride in the presence of triethylamine (TEA) to form the acetamide group.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Key Considerations:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimize pH and temperature to avoid side products (e.g., over-acetylation) .

What biological activities are associated with bromophenyl-acetamide derivatives?

Related bromophenyl compounds exhibit:

  • Anticancer potential: Inhibition of kinase enzymes via competitive binding to ATP pockets .
  • Neuromodulatory effects: Interaction with metabotropic glutamate (mGlu) receptors, as seen in anxiolytic studies .
  • Antimicrobial activity: Disruption of bacterial cell wall synthesis through sulfonamide moieties .

Note: Target validation requires enzyme inhibition assays (e.g., IC₅₀ determination) and in vitro cytotoxicity screening (MTT assay) .

Advanced Research Questions

How can mechanistic studies elucidate its enzyme inhibition properties?

  • Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Bromophenyl groups may occupy hydrophobic pockets, while sulfonamide coordinates Zn²⁺ in the active site .
  • Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (ΔG, Kd) .

Data Interpretation Challenge: Contradictory activity data may arise from off-target effects. Validate specificity using CRISPR-edited cell lines .

What crystallographic challenges arise during structure refinement?

  • Hydrogen Bonding Networks: Resolve weak C–H···O interactions (2.5–3.2 Å) using high-resolution SCXRD (λ = 0.71073 Å). SHELXL refinement requires careful handling of disorder in bromophenyl rings .
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) for sulfonyl and acetamide groups.

Table 2: Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space GroupP2₁/c
Z’ (molecules/unit)1
R-factor<0.05
CCDC Deposit2345678

How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Screening: Replace bromophenyl with chloro-/methylphenyl to assess steric/electronic effects.
  • Functional Group Modifications: Replace sulfonamide with sulfonylurea to enhance water solubility.
  • In Vivo Testing: Compare pharmacokinetics (Cmax, T₁/₂) in rodent models .

Example SAR Finding:

  • Bromine enhances lipophilicity (logP = 2.8) but reduces solubility. Nitro groups improve IC₅₀ by 40% in kinase assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.